molecular formula C22H19N3O2S B12578321 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide

Cat. No.: B12578321
M. Wt: 389.5 g/mol
InChI Key: RPJFDEZLGSUOLW-UHFFFAOYSA-N
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Description

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a sulfanyl-acetamide derivative characterized by a quinazoline core substituted with a benzyl group at position 2 and linked via a sulfanyl bridge to an acetamide moiety. The N-terminal of the acetamide is further substituted with a 2-furylmethyl group. Quinazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(2-benzylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H19N3O2S/c26-21(23-14-17-9-6-12-27-17)15-28-22-18-10-4-5-11-19(18)24-20(25-22)13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26)

InChI Key

RPJFDEZLGSUOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline ring The benzyl group is then introduced through a nucleophilic substitution reactionCommon reagents used in these reactions include benzyl chloride, furan-2-carbaldehyde, and thiourea .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The benzyl and furan groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of sulfanyl-acetamides, which exhibit varied bioactivities depending on substituents. Below is a comparative analysis with key analogs:

Key Observations

Core Heterocycles :

  • The quinazoline group in the target compound distinguishes it from analogs with triazole, oxadiazole, or pyrimidine cores. Quinazoline’s planar structure may enhance DNA intercalation or enzyme binding compared to smaller heterocycles .
  • Triazole -containing analogs (e.g., Compounds 38, 39 ) exhibit antibacterial activity, likely due to halogen substituents (fluorine, iodine) improving lipophilicity and membrane penetration.

This contrasts with halogenated phenyl groups (e.g., 4-chlorophenyl ), which enhance steric bulk and hydrophobicity. Indole-oxadiazole hybrids (e.g., 8t ) show enzyme inhibition (LOX, α-glucosidase), suggesting that bulkier R1 groups may improve target specificity.

Biological Activity Trends :

  • Compounds with halogen substituents (Cl, Br, F) consistently demonstrate enhanced bioactivity, possibly due to increased stability and binding affinity .
  • Sulfur-containing bridges (e.g., sulfanyl groups) likely contribute to redox activity or hydrogen bonding, as seen in the crystal structures of analogs .

Biological Activity

Chemical Structure and Properties

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a synthetic compound belonging to the quinazoline family. Its structure features a quinazoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the benzyl and furyl groups may enhance its pharmacological profile.

Antimicrobial Activity

Compounds with similar structures to 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide have shown promising antibacterial activity. For instance, quinazoline derivatives have been reported to exhibit significant effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Potential

Quinazoline derivatives are frequently investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. The specific compound may share these properties due to structural similarities with known anticancer agents.

Anti-inflammatory Effects

Some quinazoline-based compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways. This could make 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide a candidate for treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study on a related quinazoline compound showed minimum inhibitory concentrations (MIC) of 25 µM against S. aureus and 15 µM against S. epidermidis, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : Research has indicated that certain quinazoline derivatives can effectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates. This suggests that the compound may also possess similar anticancer properties.
  • Toxicity Assessment : In vivo studies using model organisms such as Galleria mellonella have been employed to assess toxicity, revealing that some quinazoline derivatives exhibit low toxicity at therapeutic doses, making them suitable for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
ToxicityLow toxicity in Galleria mellonella models

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